

structure-activity relationship of cedrane diols

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Compound of Interest

Compound Name: 1,7-Diepi-8,15-cedranediol

Cat. No.: B1162594

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A comprehensive analysis of the structure-activity relationship (SAR) of cedrane diols reveals a landscape ripe for further exploration. While extensive research has elucidated the biological activities of the parent sesquiterpene, cedrol, data on cedrane diols remain comparatively sparse. This guide synthesizes the available experimental data to provide a comparative overview of the bioactivity of cedrane diols, primarily in contrast to the well-studied cedrol, to delineate the emerging SAR.

The cedrane scaffold, a tricyclic sesquiterpenoid, forms the foundation of these compounds. The introduction of hydroxyl groups significantly modulates their biological properties, including antifungal, anticancer, and neuroprotective effects. The position and stereochemistry of these hydroxyl moieties are critical determinants of their activity.

Antifungal Activity

The antifungal potential of cedrane derivatives has been a key area of investigation. While data on cedrane diols is limited, studies on related sesquiterpenoid diols from the Cedrus genus offer initial insights. For instance, (E)-(2S,3S,6R)-atlantone-2,3-diol, a sesquiterpene diol isolated from Cedrus deodara, has demonstrated weak antifungal activity against Aspergillus parasiticus and A. sydowii[1]. Another related triol, (E)-(2S,3S,6S)-atlantone-2,3,6-triol, was found to be active against Trichophyton rubrum[1].

In comparison, the mono-ol cedrol, a major component of cedarwood oil, has shown potent antifungal activity against the plant pathogen Phellinus noxius, with an IC50 value of 15.7 μ g/mL, outperforming the commercial fungicide triflumizole (IC50 = 32.1 μ g/mL)[2]. This suggests that the presence and position of additional hydroxyl groups can significantly alter the



antifungal spectrum and potency. The limited data on 15-hydroxyallo-cedrol, a cedrane diol from Juniperus lucayana, also points towards its contribution to antifungal effects against Botrytis cinerea, although quantitative data for this specific compound is not available[3].

Anticancer Activity

The anticancer properties of cedrol are well-documented, providing a crucial baseline for understanding the potential of cedrane diols. Cedrol has been shown to inhibit the proliferation of various cancer cell lines, including human leukemia K562 and colon cancer HT-29 cells[4]. It induces apoptosis through the activation of the caspase-9-dependent mitochondrial intrinsic pathway[4]. For colorectal cancer cell lines HT-29 and CT-26, cedrol exhibited IC50 values of 138.91 and 92.46 μ M, respectively[5]. The anticancer effect of cedrol is also attributed to its ability to induce cell cycle arrest and destabilize plasma membrane lipid rafts[4][5].

While direct and extensive quantitative data for the anticancer activity of a series of cedrane diols is not yet available in the literature, the pronounced effects of cedrol suggest that the introduction of a second hydroxyl group could modulate this activity. The specific positioning of the second hydroxyl group would likely influence the compound's interaction with biological targets and its overall cytotoxic profile. Further studies synthesizing and evaluating a library of cedrane diols are necessary to establish a clear SAR for anticancer activity.

Neuroprotective Effects

Research into the neuroprotective effects of cedrane derivatives is an emerging field. While direct evidence for cedrane diols is limited, the broader class of sesquiterpenoids has shown promise. Phenolic-enriched fractions from Juniperus species, which are known to contain cedrane-type sesquiterpenoids, have demonstrated acetylcholinesterase (AChE) inhibitory activity and protective effects in neurons under oxidative stress[6]. This suggests that cedrane derivatives could be valuable leads for the development of neuroprotective agents. The influence of diol functionalities on these properties remains an area for future investigation.

Structure-Activity Relationship Summary

Based on the available data, a preliminary SAR for cedrane derivatives can be proposed:

 Hydroxylation: The presence of at least one hydroxyl group, as seen in cedrol, is crucial for significant biological activity, particularly antifungal and anticancer effects.



- Number and Position of Hydroxyl Groups: The limited data on sesquiterpenoid diols from Cedrus suggests that the addition of a second hydroxyl group can modulate the antifungal activity and spectrum. The lack of extensive data on a series of cedrane diols prevents a definitive conclusion on the optimal number and position of hydroxyl groups for specific activities.
- Comparison with Parent Skeleton: The non-hydroxylated cedrene isomers, α- and βcedrene, also exhibit antimicrobial activity, with minimum inhibitory concentrations (MICs) of
 3.06 µg/mL against Bacillus subtilis and Proteus sp.[7]. This indicates that the tricyclic
 cedrane core itself contributes to bioactivity, which is then further modified by hydroxylation.

Experimental Protocols Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

- Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium.
 Spores or yeast cells are harvested and suspended in a sterile saline solution. The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 1-5 x 10^5 CFU/mL).
- Preparation of Test Compounds: The cedrane diols are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Assay Procedure: The assay is performed in a 96-well microtiter plate. A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., RPMI-1640). The fungal inoculum is then added to each well.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density at a specific wavelength.



Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

- Cell Culture: Human cancer cell lines (e.g., HT-29, K562) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the cedrane diols for a specific duration (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
- Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting colored solution is measured
 using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the
 concentration of the compound that inhibits cell growth by 50%, is then calculated.

Data Presentation

Table 1: Antifungal Activity of Cedrane Derivatives and Related Sesquiterpenoids

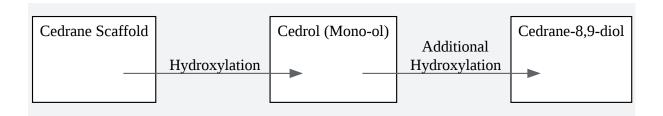


Compound	Fungal Strain	Activity Metric	Value	Reference
Cedrol	Phellinus noxius	IC50	15.7 μg/mL	[2]
(E)-(2S,3S,6R)- atlantone-2,3-diol	Aspergillus parasiticus	MIC	>250 μg/mL (weak)	[1]
(E)-(2S,3S,6S)- atlantone-2,3,6- triol	Trichophyton rubrum	MIC	125 μg/mL	[1]
α-Cedrene	Bacillus subtilis	MIC	3.06 μg/mL	[7]
β-Cedrene	Bacillus subtilis	MIC	3.06 μg/mL	[7]

Table 2: Anticancer Activity of Cedrol

Compound	Cell Line	Activity Metric	Value	Reference
Cedrol	HT-29 (Colon Cancer)	IC50	138.91 μΜ	[5]
Cedrol	CT-26 (Colon Cancer)	IC50	92.46 μΜ	[5]
Cedrol	K562 (Leukemia)	IC50	179.52 μM (at 48h)	[5]
Cedrol	A549 (Lung Cancer)	IC50	14.53 μM (at 48h)	[5]

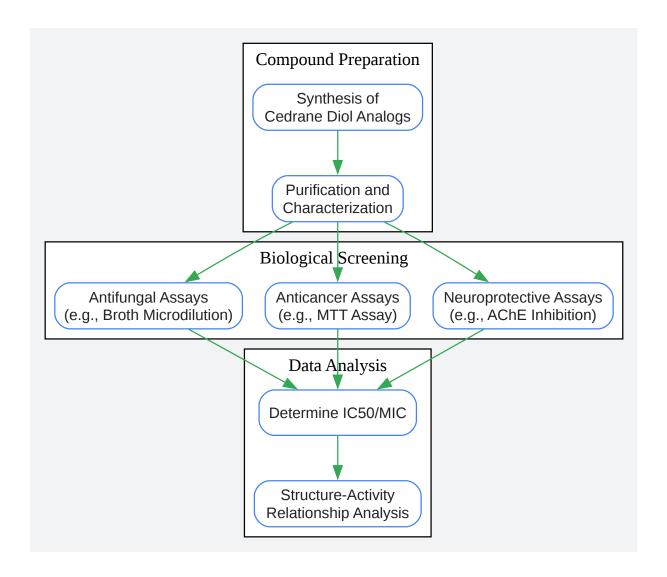
Visualizations





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Caption: General structures of the cedrane scaffold, cedrol, and a representative cedrane diol.



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Caption: A generalized workflow for the synthesis and biological evaluation of cedrane diols.

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